Quinic acid serves as a vital precursor molecule in the biosynthesis of several important compounds with potential health benefits. One prominent example is chlorogenic acid, an ester formed between quinic acid and caffeic acid. Chlorogenic acid is abundant in coffee and has been linked to various health benefits, including anti-inflammatory and antioxidant properties [].
Research also explores quinic acid's role in the production of other bioactive compounds like quinine, an anti-malarial drug, and theanine, an amino acid found in green tea known for its potential neurological effects [, ].
Quinic acid plays a significant role in plant metabolism. Studies investigate its involvement in various physiological processes, including photosynthesis, respiration, and carbon allocation within the plant [].
Additionally, research explores the role of quinic acid in plant defense mechanisms. Studies suggest it might contribute to plant resistance against herbivores and microbial pathogens [].
Quinic acid's potential health benefits have sparked interest in its use as a functional food ingredient or nutraceutical. Research investigates its effects on various health markers, including blood sugar control, inflammation, and cognitive function [].
Quinic acid is a bicyclic organic compound classified as a cyclitol, specifically a cyclic polyol and cyclohexanecarboxylic acid. It is represented by the molecular formula and appears as a colorless solid. Quinic acid is naturally extracted from various plant sources, including cinchona bark, coffee beans, and Eucalyptus globulus, and plays a significant role in the perceived acidity of coffee beverages . Its historical significance dates back to 1790 when it was first isolated by German pharmacist Friedrich Christian Hofmann .
Quinic acid undergoes several chemical transformations. It can be oxidized to form gallic acid through dehydrogenation . Additionally, it participates in various reactions as a chiral building block in synthetic organic chemistry. For instance, quinic acid can react with acetaldehyde to form several products, which are important in the synthesis of pharmaceuticals .
Quinic acid exhibits notable biological activities. It has been identified as an astringent and is utilized in various medicinal applications. Its derivatives have shown antifungal properties and mechanisms of action that contribute to its potential therapeutic uses . Furthermore, quinic acid is involved in metabolic pathways, including its transformation into hippuric acid .
Quinic acid can be synthesized through several methods:
Quinic acid serves multiple applications across various fields:
Research has indicated that quinic acid interacts with various compounds during roasting processes in coffee. For example, its concentration increases as chlorogenic acids break down during roasting, influencing the flavor and aroma of coffee . Studies also suggest that quinic acid's presence affects the perceived acidity of coffee beverages when cooled or reheated .
Quinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Caffeic Acid | Phenolic Acid | Exhibits strong antioxidant properties |
Chlorogenic Acid | Ester of Quinates | Precursor to quinic acid; significant in coffee flavor |
Gallic Acid | Tricarboxylic Acid | Derived from quinic acid; known for its antimicrobial effects |
Citric Acid | Tricarboxylic Acid | Commonly found in citrus fruits; vital for metabolic processes |
Quinic acid's uniqueness lies in its role as both a natural product and a synthetic precursor in pharmaceutical applications, distinguishing it from other similar compounds that may not share these dual functionalities.
Hydrophilic Interaction Liquid Chromatography has emerged as the gold standard for quinic acid analysis due to its exceptional compatibility with highly polar compounds [1] [2]. The technique utilizes polar stationary phases, most commonly ZIC-cHILIC (zwitterionic covalently bonded hydrophilic interaction chromatography), which provides optimal retention and separation of quinic acid from matrix components [1].
The ZIC-cHILIC column demonstrates superior performance when coupled with gradient elution using acetonitrile and aqueous phosphate buffer at pH 6 [1]. Under these conditions, quinic acid elutes as a symmetric peak at approximately 12 minutes, achieving baseline separation from interfering compounds with a total analysis time of 60 minutes [1]. The method exhibits excellent linearity over the range of 200-600 μg/mL with a correlation coefficient (r²) of 0.999 [1].
Detection limits achieved through Hydrophilic Interaction Liquid Chromatography with ultraviolet detection reach 15 μg/mL, while precision and accuracy parameters demonstrate relative standard deviations below 10% and recovery rates of 100 ± 1% [1]. These performance characteristics make the method suitable for quantitative analysis in complex food matrices including fruit juices, coffee, and wine products [1].
Method | Column Type | Mobile Phase | Detection Limit | Quantification Range | Matrix Effects | Key Advantages |
---|---|---|---|---|---|---|
HILIC-HPLC/MS/MS | ZIC-cHILIC | Acetonitrile/aqueous phosphate buffer pH 6 | LOD: 15 μg/mL | 200-600 μg/mL | Minimal in food matrices | Direct injection, no derivatization |
LC-MS/MS with TSKgel Amide-80 | TSKgel Amide-80 (4.6 x 150 mm, 3 μm) | Acetonitrile/water 55/45 (v/v) + 50 mM NH₄OAc | S/N = 263.4 at 0.04 μg/mL | 0.4-10 μg/mL | Addressed by internal standard | High sensitivity, excellent repeatability |
UHPLC-ESI-MS/MS | Shimadzu LCMS 8040 | Methanol-water + 0.1% formic acid | LOD: 0.014 mg/mL | LOQ: 0.046 mg/mL | RSD < 10% | Multiple analyte detection |
Waters ACQUITY UPLC-QDa | ACQUITY Premier CSH Phenyl-Hexyl | Not specified | Not specified | Not specified | Reduced by mass detection | Rapid analysis < 11 min |
High Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) provides enhanced selectivity and sensitivity for quinic acid determination [3]. The TSKgel Amide-80 column (4.6 × 150 mm, 3 μm particle size) represents a specialized Hydrophilic Interaction Liquid Chromatography stationary phase optimized for quinic acid analysis [3]. Operating under isocratic conditions with a mobile phase composition of acetonitrile/water (55:45, v/v) containing 50 millimolar ammonium acetate achieves exceptional separation efficiency [3].
Mass spectrometric detection employs multiple reaction monitoring mode with negative electrospray ionization, monitoring the transition from the molecular ion at m/z 191 to characteristic fragment ions at m/z 93 [3]. The method achieves remarkable sensitivity with signal-to-noise ratios exceeding 263.4 at concentrations as low as 0.04 μg/mL [3]. Calibration curves demonstrate excellent linearity over the range 0.4-10 μg/mL using quadratic equations that provide superior correlation coefficients compared to linear models [3].
The Ultra High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry platform offers enhanced throughput and resolution for quinic acid analysis [4]. Modern instruments such as the Shimadzu LCMS 8040 model provide optimized electrospray conditions including desolvation line temperature of 250°C, heat block temperature of 400°C, and nitrogen flow rates of 3 L/min for nebulizing gas and 15 L/min for drying gas [4]. These parameters ensure optimal ionization efficiency and minimize matrix-induced signal suppression effects [4].
Nuclear Magnetic Resonance spectroscopy provides unparalleled capabilities for stereochemical characterization of quinic acid and its diastereomers [5] [6]. The technique exploits the distinctive coupling patterns and chemical shift differences that arise from the specific three-dimensional arrangements of functional groups around the cyclohexane ring system [5].
Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the three hydroxyl-bearing carbons H-3, H-4, and H-5, which appear in the range τ = 5.6-6.2 (equivalent to 3.8-4.4 ppm in modern notation) [5]. The multiplicity patterns provide crucial stereochemical information, with trans-diaxial proton couplings exhibiting large coupling constants of approximately 9.0 Hz, while diequatorial or axial-equatorial configurations show smaller couplings of 3-6 Hz [5].
Nucleus | Position | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity Description | Diagnostic Features |
---|---|---|---|---|---|
¹H NMR | H-3 | 3.95 (quartet) | J = 9.0, 3.0 | Quartet due to vicinal couplings | Characteristic of cyclohexane chair |
¹H NMR | H-4 | 4.16 (quartet) | J = 9.0, 3.0 | Skewed quartet (non-first order) | Most downfield proton |
¹H NMR | H-5 | 3.74 (quartet) | J = 9.0, 3.0 | Overlapping with H-3 | Overlapping signals challenge |
¹³C NMR | C-1 (COOH) | 179.8 | N/A | Quaternary carbon | Carboxyl carbon |
¹³C NMR | C-3 | 73.2 | N/A | Methine carbon (OH) | Secondary alcohol |
The H-4 proton consistently appears as the most downfield signal due to its axial orientation and the deshielding effect of the adjacent carboxyl group [5]. First-order analysis predicts a quartet pattern for H-4, although deviations from ideal coupling are frequently observed due to non-first-order effects resulting from similar chemical shifts of coupled protons [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift assignments that reflect the electronic environment of each carbon atom [6]. The carboxyl carbon C-1 appears at approximately 179.8 ppm, while the hydroxyl-bearing carbons C-3, C-4, and C-5 resonate in the range 72-76 ppm [6]. The methylene carbons C-2 and C-6 appear upfield at approximately 37 ppm, consistent with their aliphatic nature [6].
Advanced two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Nuclear Overhauser Effect Spectroscopy enable complete structural assignment and stereochemical determination [7]. These methods prove particularly valuable for distinguishing between quinic acid diastereomers that exhibit similar one-dimensional spectra but differ in their spatial arrangements [8].
The application of Gauge-Independent Atomic Orbital calculations provides theoretical validation of experimental Nuclear Magnetic Resonance data [6]. Density Functional Theory calculations at the B3LYP/6-311++G** level accurately predict chemical shifts and coupling constants, enabling confident structural assignments for unknown quinic acid derivatives [6].
Stable Isotope Dilution Analysis represents the most sophisticated approach for accurate quinic acid quantification in complex food matrices [9]. The method employs uniformly labeled ¹³C-quinic acid as an internal standard, which exhibits identical chemical behavior to the analyte while providing mass spectrometric discrimination [9].
The technique effectively eliminates matrix effects, ionization suppression, and analytical losses that commonly compromise quantitative accuracy in conventional methods [9]. The labeled internal standard compensates for variations in extraction efficiency, chromatographic recovery, and ionization responses that result from matrix components [9].
Commercial availability of ¹³C₃-quinic acid and ¹³C₆-quinic acid standards enables method implementation across diverse analytical laboratories [10]. The isotopically labeled compounds maintain chemical purity exceeding 95% with isotopic enrichment typically above 98%, ensuring minimal contribution from unlabeled material [10].
Method validation demonstrates exceptional performance characteristics across various food matrices [9]. Applications to instant coffee samples reveal quinic acid concentrations of 64.4 and 63.6 g/kg powder, while red wine analysis yields concentrations of 24.0 and 25.1 mg/L [9]. Cloudy apple juice samples contain substantially higher levels ranging from 1493.3 to 1705.2 mg/L [9].
The analytical procedure involves addition of the isotopically labeled internal standard to the sample prior to extraction and analysis [9]. High Performance Liquid Chromatography separation followed by mass spectrometric detection monitors both the native quinic acid (m/z 191) and the labeled standard (m/z 194 for ¹³C₃-quinic acid) [9]. Quantification calculations utilize the peak area ratio between analyte and internal standard, corrected for the known isotopic purity and added amount [9].
Detection limits achieved through Stable Isotope Dilution Analysis reach 0.5 ng/mL, representing a significant improvement over conventional methods [11]. The wide dynamic range accommodates concentrations spanning more than four orders of magnitude, enabling analysis from trace levels in biological fluids to high concentrations in processed foods [11].
Matrix-specific method development addresses the unique challenges presented by different food types [12]. Potato flesh analysis demonstrates quinic acid concentrations ranging from 11-95 mg/100 g dry weight, while processed potato purees contain 11-22 mg/100 g dry weight [12]. These applications highlight the method's versatility across diverse sample types and concentration ranges [12].
The analytical differentiation of quinic acid diastereomers represents one of the most demanding challenges in natural product analysis [13] [8]. Quinic acid possesses eight possible stereoisomers, including the naturally occurring (-)-quinic acid and seven additional diastereomers that arise through epimerization during thermal processing or chemical synthesis [13].
Stereoisomer | Occurrence | MS Fragmentation Pattern | Chromatographic Separation Challenge | Analytical Method Preference |
---|---|---|---|---|
(-)-Quinic acid (natural) | Natural form, widely distributed | m/z 191 → 93, 85, 127 | Reference compound | All methods applicable |
epi-Quinic acid | Thermal processing product | m/z 191 → different fragmentation | Moderate separation difficulty | LC-MS/MS preferred |
muco-Quinic acid | Thermal processing product | m/z 191 → characteristic fragments | Difficult to separate | LC-MS/MS with fragmentation |
scyllo-Quinic acid | Thermal processing product | m/z 191 → unique fragments | Challenging separation | MS/MS fragmentation |
Tandem mass spectrometry provides the most reliable method for diastereomer identification and quantification [8]. Each stereoisomer exhibits characteristic fragmentation patterns that enable unambiguous identification despite identical molecular weights [8]. The collision-induced dissociation spectra reveal distinct fragmentation pathways that reflect the different stereochemical arrangements around the cyclohexane ring [8].
Natural (-)-quinic acid produces characteristic fragment ions at m/z 93, 85, and 127 through well-established fragmentation mechanisms [8]. The epi-quinic acid diastereomer exhibits altered fragmentation patterns with different relative intensities and additional fragment ions that distinguish it from the natural isomer [8]. Similar characteristic differences enable identification of muco-quinic acid, cis-quinic acid, and scyllo-quinic acid [8].
Chromatographic separation of quinic acid diastereomers requires careful optimization of stationary phase chemistry and mobile phase composition [14]. Conventional reversed-phase chromatography fails to provide adequate resolution due to the similar polarities of the diastereomers [14]. Hydrophilic Interaction Liquid Chromatography offers improved selectivity, although baseline separation of all eight stereoisomers remains challenging [14].
The development of chiral stationary phases specifically designed for cyclitol separation represents an active area of research [15]. These specialized phases exploit subtle differences in hydrogen bonding patterns and steric interactions to achieve enhanced stereoisomer resolution [15]. However, the commercial availability of such phases remains limited, restricting their widespread application [15].
Matrix effects present additional complications in diastereomer analysis [16]. Food processing generates multiple quinic acid stereoisomers simultaneously, creating complex mixtures that challenge both chromatographic separation and mass spectrometric identification [16]. The presence of structurally related compounds such as shikimic acid and dehydroquinic acid further complicates the analytical matrix [16].
Irritant